Ethyl 4-amino-2-hydroxybutanoate
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Overview
Description
Ethyl 4-amino-2-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol It is a derivative of butanoic acid, featuring an amino group at the 4th position and a hydroxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst . Another method includes the reduction of ethyl 4-chloro-3-oxobutanoate using a biocatalyst such as recombinant Escherichia coli .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ethyl 4-oxo-2-hydroxybutanoate.
Reduction: this compound derivatives.
Substitution: Various substituted ethyl 4-amino-2-hydroxybutanoates.
Scientific Research Applications
Ethyl 4-amino-2-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Ethyl 4-hydroxybutanoate: Lacks the amino group, making it less versatile in certain chemical reactions.
Ethyl 4-chloro-3-hydroxybutanoate: Contains a chloro group instead of an amino group, leading to different reactivity and applications.
Uniqueness: Ethyl 4-amino-2-hydroxybutanoate is unique due to the presence of both amino and hydroxy groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl 4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-4,7H2,1H3 |
InChI Key |
KSCZLCFMSHHFAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN)O |
Origin of Product |
United States |
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